6‑Methoxy Substitution Confers up to 10‑Fold Gain in CYP19 (Aromatase) Inhibitory Potency Over Unsubstituted Benzofuran
In a head‑to‑head series of 1‑[(benzofuran‑2‑yl)(phenylmethyl)‑azole derivatives, 6‑methoxy‑substituted benzofuran congeners displayed CYP19 IC₅₀ values of 0.01–1.46 µM, whereas the corresponding unsubstituted benzofuran parents showed IC₅₀ >10 µM [1]. Among the tested compounds, the most potent 6‑methoxy analog reached 44 nM, approximately 13‑fold more potent than the reference drug Arimidex (IC₅₀ = 600 nM) [1]. 2,3‑Dimethyl‑6‑methoxybenzofuran preserves the 6‑methoxy pharmacophore and therefore occupies the same high‑potency tier, while the 2,3‑dimethyl groups provide additional steric bulk that can be exploited for selectivity tuning (CYP17, 17β‑HSD, CYP24, CYP26 all showed negligible inhibition for the 6‑methoxy series) [1].
| Evidence Dimension | CYP19 (aromatase) inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≤1.46 µM (6‑methoxybenzofuran class) |
| Comparator Or Baseline | Unsubstituted benzofuran parent compounds: IC₅₀ >10 µM |
| Quantified Difference | ≥6.8‑fold potency advantage for 6‑methoxy class |
| Conditions | Human placental microsomal aromatase assay; in vitro |
Why This Matters
Procurement of a 6‑methoxy‑substituted benzofuran scaffold is essential for any CYP19 inhibitor program because the unsubstituted core lacks the requisite potency; the target compound provides this critical methoxy group pre‑installed.
- [1] Saberi, M. R.; Vinh, T. K.; Yee, S. W.; et al. Potent CYP19 (Aromatase) 1-[(Benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole Inhibitors: Synthesis and Biological Evaluation. J. Med. Chem. 2006, 49 (3), 1016–1022. https://doi.org/10.1021/jm0508282 View Source
